Superior Oxidative Addition in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the C–I bond of 6-iodonaphthalen-2-amine undergoes oxidative addition significantly faster than the corresponding C–Br or C–Cl bonds in 6-bromo- or 6-chloronaphthalen-2-amine. This kinetic advantage translates into milder reaction conditions and higher yields . The relative reactivity order for aryl halides with Pd(0) is I (≈10⁵) > Br (≈10²) > Cl (≈1), indicating the iodo derivative is approximately 1000-fold more reactive than the bromo analog and 100,000-fold more reactive than the chloro analog [1].
| Evidence Dimension | Relative Oxidative Addition Rate with Pd(0) |
|---|---|
| Target Compound Data | Relative Rate ≈ 10⁵ |
| Comparator Or Baseline | 6-Bromonaphthalen-2-amine: Relative Rate ≈ 10²; 6-Chloronaphthalen-2-amine: Relative Rate ≈ 1 |
| Quantified Difference | Iodo is ~1000× faster than bromo, ~100,000× faster than chloro |
| Conditions | General Pd(0)-catalyzed cross-coupling conditions (Suzuki, Heck, Buchwald-Hartwig) |
Why This Matters
This superior reactivity enables the use of milder conditions (lower temperature, shorter reaction time, reduced catalyst loading), which is critical for synthesizing thermally sensitive or complex pharmaceutical intermediates.
- [1] Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010, pp 877-879. View Source
